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molecular formula C12H26O5 B073479 3,6,9,12-Tetraoxahexadecan-1-OL CAS No. 1559-34-8

3,6,9,12-Tetraoxahexadecan-1-OL

Cat. No. B073479
M. Wt: 250.33 g/mol
InChI Key: MXVMODFDROLTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05132006

Procedure details

250.4 g of sodium decanolate (sodium salt of decanol) and 27.7 g of 1-decanol are treated at 200° C. with 113 g of tetraethylene glycol monobutyl ether. A clear solution has formed within 10 minutes. 142 g of high-naphthene neutral oil is added at 140° C., and the mixture is cooled to room temperature with stirring. The mixture which can be poured easily at 25° C. has the composition:
Quantity
250.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
naphthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])CC[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Na+].[CH2:13]([OH:23])CCCCCCCCC.C(OCCOCCOCCOCCO)CCC>>[CH2:9]([CH:8]([CH2:7][CH2:6][CH2:5][CH3:4])[CH2:13][OH:23])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
250.4 g
Type
reactant
Smiles
C(CCCCCCCCC)[O-].[Na+]
Name
Quantity
27.7 g
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
113 g
Type
reactant
Smiles
C(CCC)OCCOCCOCCOCCO
Step Two
Name
naphthene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution has formed within 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The mixture which can be poured easily at 25° C.

Outcomes

Product
Name
Type
Smiles
C(C)C(CO)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05132006

Procedure details

250.4 g of sodium decanolate (sodium salt of decanol) and 27.7 g of 1-decanol are treated at 200° C. with 113 g of tetraethylene glycol monobutyl ether. A clear solution has formed within 10 minutes. 142 g of high-naphthene neutral oil is added at 140° C., and the mixture is cooled to room temperature with stirring. The mixture which can be poured easily at 25° C. has the composition:
Quantity
250.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
naphthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])CC[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Na+].[CH2:13]([OH:23])CCCCCCCCC.C(OCCOCCOCCOCCO)CCC>>[CH2:9]([CH:8]([CH2:7][CH2:6][CH2:5][CH3:4])[CH2:13][OH:23])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
250.4 g
Type
reactant
Smiles
C(CCCCCCCCC)[O-].[Na+]
Name
Quantity
27.7 g
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
113 g
Type
reactant
Smiles
C(CCC)OCCOCCOCCOCCO
Step Two
Name
naphthene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution has formed within 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The mixture which can be poured easily at 25° C.

Outcomes

Product
Name
Type
Smiles
C(C)C(CO)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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